molecular formula C21H22N2O3 B5388766 (E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE)

(E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE)

Cat. No.: B5388766
M. Wt: 350.4 g/mol
InChI Key: OTXRXUZLUGWTIH-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE) is a complex organic compound characterized by its unique chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE) typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the cyano and phenyl groups. The final step involves the formation of the carboximidate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have distinct chemical and physical properties, making them useful for different applications.

Scientific Research Applications

(E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-(ETHYL N-(3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMEN-2-YL)CARBOXIMIDATE) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives with cyano, phenyl, and carboximidate groups. Examples include:

  • 2,3-Dichloroaniline
  • Steviol glycosides

Uniqueness

What

Properties

IUPAC Name

ethyl (1E)-N-(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromen-2-yl)methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-25-13-23-20-15(12-22)18(14-8-6-5-7-9-14)19-16(24)10-21(2,3)11-17(19)26-20/h5-9,13,18H,4,10-11H2,1-3H3/b23-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXRXUZLUGWTIH-YDZHTSKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(C(C2=C(O1)CC(CC2=O)(C)C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=N/C1=C(C(C2=C(O1)CC(CC2=O)(C)C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.